N-(三氟乙酰胺基)道诺莎明

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

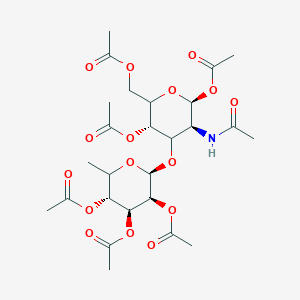

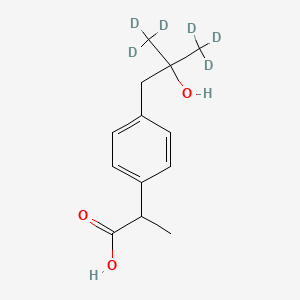

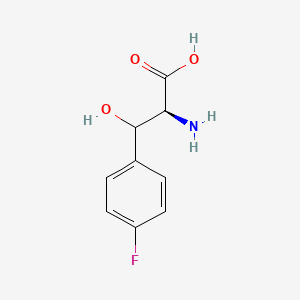

N-(Trifluoroacetamido)daunosamine (NTA-daunosamine) is an important synthetic compound that has been used in many scientific applications. It is a derivative of daunosamine, an important sugar nucleotide found in many organisms. NTA-daunosamine has been used in various fields, including synthetic chemistry, biochemistry, and pharmacology. It has been used for the synthesis of various compounds, including nucleosides, nucleotides, and glycosides. It has also been used for the development of new drugs and for the preparation of pharmaceuticals.

科学研究应用

Medicinal Chemistry: Synthesis of Novel Derivatives

Summary of Application

“N-(Trifluoroacetamido)daunosamine” is used in the modification of daunorubicin, an anthracycline antibiotic, on its NH2 moiety . This is a well-established synthetic approach to obtain novel derivatives of this compound .

Methods of Application

The modification involves simple and effective synthetic techniques, namely, alkylation under phase-transfer catalysis and an amine addition across an activated multiple bond . These methods allow for the rapid and effective synthesis of novel anthracycline antibiotics .

Results or Outcomes

A series of daunorubicin derivatives retaining the amine functionality have been obtained, which could also be used as potential precursors for further transformations . These novel derivatives can be used for assessing primary cytotoxicity and as starting materials for further transformations .

Synthetic Chemistry: Improved Synthesis

Summary of Application

“N-(Trifluoroacetamido)daunosamine” is synthesized by modifying the Horton’s original route . This process can afford a large quantity of the title compound .

Methods of Application

The developed process features highly stereoselective reduction of the oxime with sodium dihydrobis (2-methoxyethanolato)aluminate (1-) and efficient dehydrobromination with 1,8-diazabicyclo [5.4.0]undec-7-ene .

Results or Outcomes

The modified process has been successful in producing a large quantity of "N-(Trifluoroacetamido)daunosamine" .

Biochemistry: Allosteric, Chiral-Selective Drug Binding to DNA

Summary of Application

“N-(Trifluoroacetamido)daunosamine” is used in the study of allosteric, chiral-selective drug binding to DNA . The compound is used to investigate the binding interactions of a newly synthesized enantiomer of the anticancer drug daunorubicin with right- and left-handed DNA .

Methods of Application

The binding interactions of the compound with DNA have been studied quantitatively by equilibrium dialysis, fluorescence spectroscopy, and circular dichroism .

Results or Outcomes

The study found that the compound can discriminate between right- and left-handed DNA, and that it can act as an allosteric effector to convert DNA to a conformation that binds each ligand with higher affinity .

Organic Chemistry: Deprotection of Primary Amides

Summary of Application

“N-(Trifluoroacetamido)daunosamine” is used in the deprotection of notoriously difficult to unmask primary N-(p-toluenesulfonyl) amides .

Methods of Application

The deprotection occurs at low temperature by initial activation of the nitrogen with a trifluoroacetyl group, followed by reductive cleavage of the p-toluenesulfonyl group with samarium diiodide .

Results or Outcomes

This method provides a mild deprotection for primary N-(p-toluenesulfonyl) amides .

属性

IUPAC Name |

N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO4/c1-3-6(14)4(2-5(13)16-3)12-7(15)8(9,10)11/h3-6,13-14H,2H2,1H3,(H,12,15)/t3?,4?,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSJJWJDPYHURS-SXEFJBAOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)O)NC(=O)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H](C(C[C@@H](O1)O)NC(=O)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Trifluoroacetamido)daunosamine | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)